molecular formula C21H22N4O2 B2700806 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894010-62-9

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2700806
CAS No.: 894010-62-9
M. Wt: 362.433
InChI Key: RBIXSPZHVPKAAP-UHFFFAOYSA-N
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Description

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound featuring a molecular framework that incorporates both indole and pyrrolidinone motifs. The indole structure is a prominent scaffold in numerous biologically active molecules and natural products , while the pyrrolidinone ring is a feature found in various pharmacologically relevant compounds. This hybrid structure makes it a compound of interest in early-stage pharmaceutical and medicinal chemistry research, particularly for the exploration of structure-activity relationships (SAR) and as a building block in the design of novel molecular probes. Its potential research applications are speculative and may include screening for activity against various biological targets, such as enzymes or receptors, where indole derivatives are known to interact . This product is intended for use in controlled laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-9-16-10-15(7-8-19(16)23-14)12-22-21(27)24-17-11-20(26)25(13-17)18-5-3-2-4-6-18/h2-10,17,23H,11-13H2,1H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXSPZHVPKAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs from the literature:

Class 1: Pyrimidine-5-carboxamides with Pyrrolidinone Substituents

Examples from Molecules (2012) include:

  • N-(2-Methoxyethyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;4}) : Features a pyrimidine core instead of urea, with a 5-oxo-1-phenylpyrrolidin-3-yl group. Yield: 28%, melting point: 101–103°C .
  • N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;5}): Higher yield (94%) due to the 3-hydroxypropyl side chain; resinous form suggests lower crystallinity .
Compound Name Core Structure Key Substituents Yield (%) Melting Point/Form
Target Urea Compound Urea 2-Methylindole, Phenylpyrrolidinone N/A Not reported
N-(2-Methoxyethyl)pyrimidine-5-carboxamide Pyrimidine Methoxyethyl, Phenylpyrrolidinone 28 101–103°C (solid)
N-(3-Hydroxypropyl)pyrimidine-5-carboxamide Pyrimidine Hydroxypropyl, Phenylpyrrolidinone 94 Yellow-brown resin

Key Differences :

  • Pyrimidine analogs exhibit variable yields (28–94%), likely due to steric and electronic effects of side chains .
Class 2: Urea Derivatives with Modified Pyrrolidinone Groups
  • 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea: Differs by a 3,4-dimethoxyphenyl group replacing the phenyl group in the pyrrolidinone ring. This substitution may alter lipophilicity and metabolic stability .
Class 3: Chalcone-Based Inhibitors

Physicochemical Properties

  • Melting Points : Pyrimidine carboxamides show melting points between 101–147°C, whereas the target urea compound’s physical state is unspecified .
  • Solubility: The 3-hydroxypropyl group in 10{1;5} improves water solubility compared to methoxyethyl or dimethylaminopropyl analogs . The urea linkage in the target compound may further enhance solubility due to hydrogen-bonding capacity.

Research Findings and Limitations

Structural Insights : The 5-oxo-1-phenylpyrrolidin-3-yl group is a conserved feature across analogs, suggesting its role in target engagement (e.g., enzyme inhibition) .

Synthetic Challenges : Lower yields in pyrimidine carboxamides (e.g., 28% for 10{1;4}) highlight steric hindrance or side-reaction issues, which may also apply to urea derivatives .

Data Gaps: No pharmacological data (e.g., IC₅₀ values) are available for the target compound, limiting functional comparisons .

Biological Activity

1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, a synthetic compound belonging to the class of indole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that integrates an indole moiety with a pyrrolidinone ring, which is significant for its potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and its molecular formula is C21H22N4O2C_{21}H_{22}N_{4}O_{2} with a CAS number of 894010-62-9. The synthesis typically involves several steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized using the Fischer indole synthesis method.
  • Attachment of the Methyl Group : This is achieved through alkylation reactions, often using methyl iodide.
  • Formation of the Pyrrolidinone Ring : Cyclization reactions involving amines and carbonyl compounds are utilized.
  • Coupling of Indole and Pyrrolidinone : The final step involves urea formation using coupling agents like phosgene or carbonyldiimidazole.

Anticancer Properties

Research indicates that compounds within the indole class, including 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Antiviral and Antimicrobial Activities

Indole derivatives are also known for their antiviral and antimicrobial effects. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting viral replication and bacterial growth. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways within the pathogens.

The biological activity of 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is primarily mediated through its interaction with specific molecular targets, such as enzymes involved in cell signaling and metabolic processes. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cellular functions, thereby altering the normal physiological responses in target cells.

Comparative Analysis with Similar Compounds

To better understand its biological profile, it is useful to compare this compound with other related indole derivatives:

Compound NameStructureBiological Activity
Indole Derivative AStructure AAnticancer, Antimicrobial
Indole Derivative BStructure BAntiviral, Antifungal
1-[...]-Urea (This Compound)This CompoundAnticancer, Antiviral, Antimicrobial

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various biological assays:

  • In Vitro Studies : A study conducted on cancer cell lines demonstrated that treatment with 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea resulted in a significant reduction in cell viability compared to untreated controls.
  • Animal Models : In vivo experiments have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific types of cancer.
  • Mechanistic Studies : Research utilizing biochemical assays has elucidated the compound's role in inhibiting specific kinases involved in cancer progression, further supporting its development as a targeted therapy.

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